Cas no 1805573-79-8 (Ethyl 4-bromo-2-hydroxynicotinate)

Ethyl 4-bromo-2-hydroxynicotinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromo-2-hydroxynicotinate
-
- インチ: 1S/C8H8BrNO3/c1-2-13-8(12)6-5(9)3-4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11)
- InChIKey: RKLMYXCKFWLSBC-UHFFFAOYSA-N
- SMILES: BrC1C=CNC(C=1C(=O)OCC)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 307
- XLogP3: 1
- トポロジー分子極性表面積: 55.4
Ethyl 4-bromo-2-hydroxynicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029012776-1g |
Ethyl 4-bromo-2-hydroxynicotinate |
1805573-79-8 | 95% | 1g |
$3,126.60 | 2022-04-01 | |
Alichem | A029012776-250mg |
Ethyl 4-bromo-2-hydroxynicotinate |
1805573-79-8 | 95% | 250mg |
$931.00 | 2022-04-01 |
Ethyl 4-bromo-2-hydroxynicotinate 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
Ethyl 4-bromo-2-hydroxynicotinateに関する追加情報
Ethyl 4-bromo-2-hydroxynicotinate (CAS No. 1805573-79-8): A Comprehensive Overview
Ethyl 4-bromo-2-hydroxynicotinate (CAS No. 1805573-79-8) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, belonging to the nicotinate family, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both bromine and hydroxyl functional groups makes it a versatile intermediate, facilitating various chemical transformations that are crucial for the synthesis of more complex molecules.
The molecular structure of Ethyl 4-bromo-2-hydroxynicotinate consists of a nicotinic acid esterified with ethyl, with the additional substituents at the 4th and 2nd positions. The bromine atom at the 4th position enhances its reactivity, making it a valuable precursor in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many biologically active compounds.
The hydroxyl group at the 2nd position introduces another layer of reactivity, allowing for further functionalization through oxidation or reduction processes. This dual functionality makes Ethyl 4-bromo-2-hydroxynicotinate a preferred choice for medicinal chemists seeking to develop novel therapeutic agents. Recent studies have highlighted its role in synthesizing kinase inhibitors, which are essential in treating various cancers and inflammatory diseases.
In the context of contemporary pharmaceutical research, Ethyl 4-bromo-2-hydroxynicotinate has been explored for its potential in developing antiviral agents. The structural motif of nicotinate derivatives is known to interact with viral enzymes, thereby inhibiting their replication. For instance, researchers have utilized this compound as a scaffold to design inhibitors targeting the RNA-dependent RNA polymerase of SARS-CoV-2, demonstrating its versatility in addressing emerging infectious diseases.
The synthesis of Ethyl 4-bromo-2-hydroxynicotinate typically involves the bromination of nicotinic acid esters followed by hydroxylation at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, ensuring high purity and yield. These improvements are crucial for industrial applications where cost-effectiveness and reproducibility are paramount.
The pharmacological properties of derivatives derived from Ethyl 4-bromo-2-hydroxynicotinate have been extensively studied. For example, modifications at the ester moiety have led to compounds with enhanced solubility and bioavailability, improving their therapeutic efficacy. Additionally, computational studies using molecular modeling techniques have predicted new derivatives with improved binding affinities to target proteins.
The environmental impact of synthesizing and using Ethyl 4-bromo-2-hydroxynicotinate is also a critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with global initiatives to promote environmentally friendly chemical manufacturing.
In conclusion, Ethyl 4-bromo-2-hydroxynicotinate (CAS No. 1805573-79-8) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for drug development. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in addressing global health challenges.
1805573-79-8 (Ethyl 4-bromo-2-hydroxynicotinate) Related Products
- 2172160-64-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid)
- 2137942-54-0(3-Amino-1-(2-methylcyclopropyl)butan-2-one)
- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)
- 2034471-72-0(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide)
- 1968642-97-8(Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate)
- 1805270-07-8(3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine)
- 459422-03-8(9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one)
- 938458-79-8(4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid)
- 2167025-04-7(2-(piperidin-4-yl)ethane-1-sulfonyl fluoride)
- 104317-96-6(1-Chloro-4-(chloromethyl)-2-iodo-benzene)




